Cas no 149267-90-3 (Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate)

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethylester
- tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate
- Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester
- Tert-butyl N-[(4-cyanophenyl)methylamino]carbamate
- t-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate
- F20055
- DB-344151
- 149267-90-3
- SCHEMBL6443449
- tert-butyl2-(4-cyanobenzyl)hydrazinecarboxylate
- MFCD12165894
- N'-[(4-cyanophenyl)methyl](tert-butoxy)carbohydrazide
- N'-[(4-CYANOPHENYL)METHYL]TERT-BUTOXYCARBOHYDRAZIDE
- Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate
-
- MDL: MFCD12165894
- インチ: 1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-10(8-14)5-7-11/h4-7,15H,9H2,1-3H3,(H,16,17)
- InChIKey: POKKJVNZXJKYSS-UHFFFAOYSA-N
- ほほえんだ: O(C(NNCC1C=CC(C#N)=CC=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 247.132076794g/mol
- どういたいしつりょう: 247.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.2
- 疎水性パラメータ計算基準値(XlogP): 1.9
Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB511415-250 mg |
t-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate |
149267-90-3 | 250MG |
€660.70 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1254249-250mg |
Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |
149267-90-3 | 95% | 250mg |
$690 | 2024-06-08 | |
abcr | AB511415-250mg |
t-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate; . |
149267-90-3 | 250mg |
€670.70 | 2025-02-27 | ||
A2B Chem LLC | AA74380-250mg |
Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |
149267-90-3 | 95% | 250mg |
$408.00 | 2024-04-20 | |
Ambeed | A990597-1g |
tert-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate |
149267-90-3 | 95% | 1g |
$886.0 | 2024-08-03 | |
1PlusChem | 1P001M0C-250mg |
Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |
149267-90-3 | 95% | 250mg |
$403.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1254249-250mg |
Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |
149267-90-3 | 95% | 250mg |
$690 | 2025-02-25 | |
eNovation Chemicals LLC | Y1254249-250mg |
Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |
149267-90-3 | 95% | 250mg |
$690 | 2025-03-03 |
Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylateに関する追加情報
Recent Advances in the Application of Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate (CAS: 149267-90-3) in Chemical Biology and Pharmaceutical Research
Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate (CAS: 149267-90-3) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceutical agents targeting neurological disorders and cancer. Recent studies have highlighted its versatility as a building block in organic synthesis, enabling the creation of novel compounds with potential therapeutic applications. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, biological activity, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of hydrazide-based inhibitors targeting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's. The research team utilized Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate to develop a series of potent and selective MAO-B inhibitors with improved blood-brain barrier permeability compared to existing treatments. The study reported IC50 values in the nanomolar range, suggesting significant potential for clinical development.
In cancer research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the use of 149267-90-3 as a critical intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors. The researchers designed hybrid molecules incorporating structural elements from this compound, resulting in improved pharmacokinetic properties and enhanced antitumor activity against various cancer cell lines, particularly in drug-resistant phenotypes. The study's molecular docking simulations revealed favorable interactions between the synthesized derivatives and HDAC active sites.
The compound's unique chemical properties have also attracted attention in radiopharmaceutical development. A 2024 study in the European Journal of Medicinal Chemistry reported its application in the synthesis of PET (positron emission tomography) tracers for imaging sigma-2 receptors, which are overexpressed in proliferating tumor cells. The cyanobenzyl moiety proved particularly valuable for radiofluorination, enabling the production of high-specific-activity tracers with excellent tumor-targeting capabilities in preclinical models.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production process of Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate. A 2023 patent application disclosed an improved synthetic route with higher yields (up to 85%) and reduced environmental impact through the use of greener solvents and catalytic systems. This development is particularly significant for scaling up production to meet the growing demand from pharmaceutical researchers and manufacturers.
Looking forward, the compound's structural flexibility continues to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in developing covalent inhibitors for challenging therapeutic targets. The presence of both hydrazine and cyano functional groups in 149267-90-3 provides unique opportunities for diverse chemical modifications, making it a valuable tool in modern drug discovery efforts.
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